6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one is a compound with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.225 g/mol . This compound features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the pyrazole ring and the cyclohexa-2,4-dien-1-one moiety makes this compound an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides regioisomeric pyrazoles, which can be separated and purified. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the pyrazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one include:
5-methyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.
Cyclohexa-2,4-dien-1-one derivatives: These compounds have the cyclohexa-2,4-dien-1-one moiety and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and the cyclohexa-2,4-dien-1-one moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477878-35-6 |
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Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H11N3O/c1-8-6-11(14-13-8)12-7-9-4-2-3-5-10(9)15/h2-7,15H,1H3,(H,13,14) |
InChI Key |
WDWLAOGCHQNRSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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